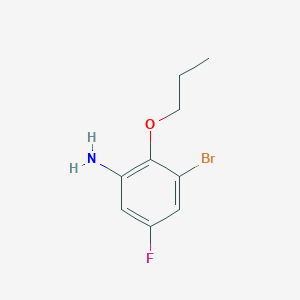

3-Bromo-5-fluoro-2-propoxyaniline

Übersicht

Beschreibung

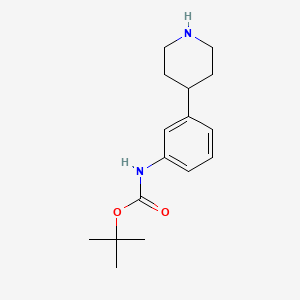

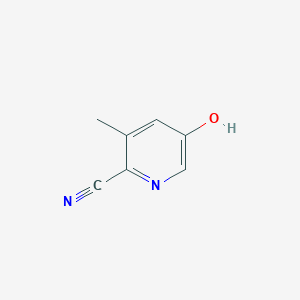

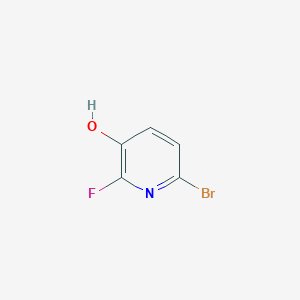

3-Bromo-5-fluoro-2-propoxyaniline (3BF2P) is an organic compound consisting of an aniline group with a bromo and fluoro substituent at the 3- and 5- positions, respectively. It is a versatile compound widely used in the pharmaceutical, agricultural, and industrial sectors. Synthesis of 3BF2P is relatively simple and occurs through a variety of methods. 3BF2P has been studied extensively with regards to its scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Chemoselective Functionalization

3-Bromo-5-fluoro-2-propoxyaniline, although not directly mentioned, can be analogously related to compounds involved in chemoselective functionalization processes. For example, research has explored the chemoselective amination of halogenated pyridines, where catalytic amination conditions facilitated selective bromide substitution. This process demonstrates the potential utility of halogenated anilines, such as 3-Bromo-5-fluoro-2-propoxyaniline, in synthesizing complex organic molecules through selective functionalization (Stroup et al., 2007).

Synthesis of Disubstituted Fluoropyridines

Another application can be seen in the synthesis of disubstituted fluoropyridines, where halogenated precursors are used. The study on the versatile synthesis of 3,5-disubstituted 2-fluoropyridines involved halogenated intermediates, highlighting the role of halogen atoms in facilitating cross-coupling reactions. These findings suggest that 3-Bromo-5-fluoro-2-propoxyaniline could serve as a valuable intermediate in the construction of fluorinated organic compounds with potential applications in medicinal chemistry and materials science (Sutherland & Gallagher, 2003).

Bright Fluorescence Emission Nanoparticles

Furthermore, halogenated compounds are crucial in the development of bright fluorescence emission nanoparticles. Research on heterodifunctional polyfluorene building blocks, which included bromo and fluoro substituted compounds, resulted in nanoparticles with high quantum yields and tunable emission wavelengths. This suggests that 3-Bromo-5-fluoro-2-propoxyaniline could potentially contribute to the development of new materials for optical and electronic applications, given its structural similarity to the compounds used in these studies (Fischer et al., 2013).

Eigenschaften

IUPAC Name |

3-bromo-5-fluoro-2-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFNO/c1-2-3-13-9-7(10)4-6(11)5-8(9)12/h4-5H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGIEOABCRPTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-fluoro-2-propoxyaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438598.png)

![N-[2-(2-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438603.png)

![8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1438608.png)

![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B1438613.png)